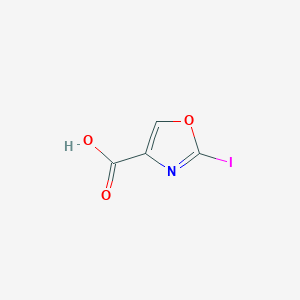

![molecular formula C10H11NO3 B1454930 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 933254-03-6](/img/structure/B1454930.png)

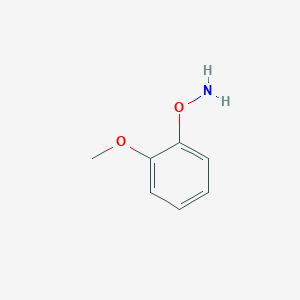

2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Overview

Description

“2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” is a chemical compound . It is a yellowish solid .

Synthesis Analysis

The compound has been synthesized through a two-step synthetic protocol . The yield was 56.6 mg (86%) . The purification of the crude product was done by flash column chromatography method over silica gel using Hexane/ethyl acetate (9:1) as an eluent .Molecular Structure Analysis

The structure of the compound was established by interpretation of 1 H NMR, 13 C NMR and Mass spectral data recorded after purification . The molecular formula is C10H9NO4 .Physical And Chemical Properties Analysis

The compound is a yellowish solid with a melting point of 178-180°C . The FT-IR (KBr, νmax/cm −1) values are 3434, 1764, 1628, 1594, 1018 .Scientific Research Applications

1. Anticancer Agents

- Application Summary : A series of novel 3- (1H-benzo [d]imidazol-2-yl)-3,4-dihydro-2H-benzo [e] [1,3] oxazine analogues were synthesized and screened for their in vitro anti-cancer activity against two breast cancer cell lines MCF 7 and MDA-MB-231 .

- Methods of Application : The structure of the compounds were established by interpretation 1 H NMR, 13 C NMR and Mass spectral data recorded after purification .

- Results : Compound 4e displayed superior activity against both the cell lines MCF-7 and MDA-MB-231 with IC 50 values of 8.60±0.75 and 6.30±0.54 µM respectively, compared to the Doxorubicin IC 50 value of 9.11±0.54 and 8.47±0.47 µM .

2. Synthesis of Diverse Organic Compounds

- Application Summary : A divergent synthesis approach was developed for the synthesis of 3,4-dihydro-2H-benzo [h]chromen-2-one 3 and fluorenone 9 derivatives using ortho-alkynylarylketones as common precursors .

- Methods of Application : The synthesis of 3,4-dihydro-2H-benzo [h]chromen-2-ones 3 employed silver catalyzed ketonization to form polycarbonyl intermediates which underwent double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion .

- Results : The same precursor could be used to prepare fluorenone derivatives 9 under acidic conditions .

3. Antimicrobial Activity

- Application Summary : Esters of 2- (3, 4-dihydro-3-oxo-2H-benzo [b] [1, 4] thiazin-2-yl) acetic acid were synthesized and evaluated for their antimicrobial activity in vivo .

- Methods of Application : All compounds were characterized by spectroscopic techniques such as FTIR, H 1 NMR, C 13 NMR and Mass .

- Results : Molecular docking of these compounds was carried out in silico .

4. Green Synthesis

- Application Summary : A robust and metal catalyst-free method has been developed for the general and green synthesis of racemic (3,4-dihydro-2H-benzo [b] [1,4]oxazin-2-yl)methanol derivatives .

- Methods of Application : This simple, mild and practical method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature .

- Results : The reaction features high regioselectivity and a good substrate scope to produce both N-substituted and N-unsubstituted products .

5. Antimicrobial Activity

- Application Summary : Compounds related to “2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” have shown good inhibition of the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The compounds displayed good inhibition of the growth of various bacteria .

6. Antitumor Activity

- Application Summary : A series of novel 3- (1H-benzo [d]imidazol-2-yl)-3,4-dihydro-2H-benzo [e] [1,3] oxazine analogues were synthesized and screened for their in vitro anti-cancer activity against two breast cancer cell lines MCF 7 and MDA-MB-231 .

- Methods of Application : The structure of the compounds were established by interpretation 1 H NMR, 13 C NMR and Mass spectral data recorded after purification .

- Results : Compound 4e displayed superior activity against both the cell lines MCF-7 and MDA-MB-231 with IC 50 values of 8.60±0.75 and 6.30±0.54 µM respectively, compared to the Doxorubicin IC 50 value of 9.11±0.54 and 8.47±0.47 µM .

7. Antibacterial Activity

- Application Summary : All the compounds displayed good inhibition of the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The compounds displayed good inhibition of the growth of various bacteria .

Future Directions

properties

IUPAC Name |

2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)5-7-6-14-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZNXWOCCYEHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)